Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate
Description
Properties
CAS No. |
918503-21-6 |
|---|---|
Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-5-16-11(15)12(4,13)10(14)8-6-7-9(2)3/h7H,5-6,8H2,1-4H3 |
InChI Key |
ULAQPCVIPKAACO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)CCC=C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction
One of the primary methods for synthesizing Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate involves the formation of a Grignard reagent from a suitable halide precursor followed by reaction with an ester or ketone.
Formation of Grignard Reagent:
- A halide such as 1-bromo-5-chloropentane is reacted with magnesium in anhydrous diethyl ether under nitrogen atmosphere.
- The reaction is typically conducted at low temperatures (around -10 °C) to control reactivity and minimize side reactions.
-
- The Grignard reagent is then reacted with diethyl oxalate or another suitable carbonyl compound.
- This step involves careful temperature control and pH adjustment to ensure optimal yields.
-
- After completion, the reaction mixture is neutralized, and the organic phase is separated.
- The crude product can be purified through distillation or chromatography to yield this compound.
Yield and Purity:
The yields reported can vary significantly based on reaction conditions but are often in the range of 70% to 90% purity after purification steps.
Alternative Synthesis via Direct Chlorination
Another method involves direct chlorination of a suitable precursor compound followed by esterification.
-
- A precursor such as 2,7-dimethyl-octanoic acid can be chlorinated using reagents like phosphorus pentachloride or thionyl chloride.
- This step introduces the chlorine atom at the desired position.
-
- The chlorinated compound is then reacted with ethanol in the presence of an acid catalyst to form this compound.
- This method may yield lower purity products due to potential side reactions during chlorination.
Yield and Purity:
This method may yield lower overall purity (around 60% to 75%) but can be advantageous for specific substrates where direct chlorination is feasible.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Grignard Reaction | Formation → Condensation | 70-90 | High | Requires careful temperature control |
| Direct Chlorination + Esterification | Chlorination → Esterification | 60-75 | Moderate | Simpler but may lead to side products |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of ethyl 2-chloro-2,7-dimethyl-3-hydroxyoct-6-enoate.
Oxidation: Formation of ethyl 2-chloro-2,7-dimethyl-3-carboxyoct-6-enoate.
Scientific Research Applications
Structure and Composition
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate has the following molecular formula:
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 232.68 g/mol
- IUPAC Name : this compound
This compound features a chloro substituent and a keto group, which contribute to its reactivity and versatility in chemical reactions.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through nucleophilic substitution reactions. Researchers have reported its effectiveness in synthesizing derivatives that are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Studies have indicated that derivatives of this compound exhibit biological activity against certain diseases. For instance:
These findings suggest that modifications to the core structure can lead to compounds with enhanced biological activity.
Agrochemical Development
The compound has also been investigated for its application in agrochemicals, particularly as a precursor for pesticides and herbicides. Its structural features allow for the development of agents that can effectively target specific pests while minimizing environmental impact.
Case Study 1: Synthesis of Anticancer Agents
A study focused on the synthesis of novel anticancer agents derived from this compound demonstrated promising results. Researchers modified the compound to enhance its efficacy against cancer cell lines, achieving significant inhibition of tumor growth in vitro.
Case Study 2: Development of Eco-Friendly Herbicides
Another research initiative explored the use of this compound in developing eco-friendly herbicides. The study highlighted how modifications to the molecular structure could improve selectivity and reduce toxicity to non-target organisms. Field trials showed effective weed control with minimal environmental disruption.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
Table 1: Comparative Structural and Functional Features
Key Observations:
Functional Diversity: Unlike Alachlor (an acetanilide herbicide), the target compound lacks an amide group but shares a chloro substituent, which may confer electrophilic reactivity. The phenylpropenoate ester shares an unsaturated ester backbone but diverges in substituents (phenyl vs. chloro/ketone).
Alachlor’s methoxymethyl and diethyl groups prioritize herbicidal activity via inhibition of plant fatty acid synthesis .
Applications: The phenylpropenoate ester’s aromaticity aligns with fragrance applications, while the target compound’s complexity suggests niche synthetic utility.
Physical-Chemical Properties (Inferred)
While explicit data (e.g., melting points, solubility) are absent in the evidence, structural features allow inferences:
- Steric Effects : 2,7-Dimethyl groups may hinder crystallization, contrasting with Alachlor’s planar acetanilide core.
Research Findings and Methodological Considerations
- Structural Elucidation : Tools like SHELX (used for crystallographic refinement) could resolve conformational details of the target compound, aiding reactivity predictions.
- Limitations : Direct comparative data (e.g., spectroscopic or thermodynamic) are unavailable in the provided evidence, necessitating caution in extrapolating properties.
Biological Activity
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClO and a molecular weight of 220.69 g/mol. The structure features a chloro group, which is significant for its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of ethyl acetoacetate with chlorinated reagents under basic conditions. This method allows for the introduction of the chloro substituent while maintaining the integrity of the ester functional group.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing varying degrees of inhibition. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. Research indicates that at higher concentrations, the compound exhibits cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the chloro group may enhance the compound's ability to inhibit specific enzymes involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Interference with DNA/RNA Synthesis : Some studies suggest that this compound may also disrupt nucleic acid synthesis in target cells.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent against resistant strains .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, with lower toxicity observed in normal cell lines compared to cancerous ones .
Q & A
Q. What are the established synthetic routes for Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate, and what catalysts are typically employed?
The compound can be synthesized via cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, similar β-keto esters are prepared by reacting 3-hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) with BF₃, which facilitates intramolecular cyclization to form tetrahydropyran derivatives . For the target compound, analogous methods may involve chloro-substituted intermediates and ketone precursors, with careful control of reaction temperature and stoichiometry to avoid side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the structure (e.g., ¹H NMR for methyl and chloro groups, ¹³C NMR for carbonyl and olefinic carbons).
- X-ray Crystallography : For unambiguous determination of stereochemistry and molecular conformation, as demonstrated in studies of related ethyl chloro-carboxylates .
- IR Spectroscopy : To identify functional groups like the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and chloro substituents.
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be addressed?
The presence of multiple stereocenters (e.g., at C-2 and C-7) requires chiral catalysts or kinetic resolution. For instance, asymmetric catalysis using enantioselective Lewis acids (e.g., BINOL-derived catalysts) can induce desired configurations. Alternatively, enzymatic resolution or chromatography (e.g., chiral HPLC) may separate diastereomers . Studies on analogous compounds highlight the role of steric effects in directing cyclization pathways .
Q. What mechanistic insights explain unexpected reaction outcomes, such as lack of reactivity in halogenated esters?
In reactions with difluoramine, ethyl 3-chlorocrotonate showed no reactivity, likely due to steric hindrance from the chloro group or electronic deactivation of the α,β-unsaturated system. This contrasts with cis-3-chlorocrotonic acid, which reacted to form difluoramino derivatives . Researchers should analyze steric/electronic effects using computational methods (DFT) and adjust substituents or reaction conditions (e.g., higher temperatures or alternative catalysts).
Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?
Discrepancies between NMR-derived structures and X-ray data may arise from dynamic effects (e.g., conformational flexibility in solution). For example, crystallography of ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate revealed planar quinoline rings, whereas solution NMR might suggest rotational freedom . Cross-validation using variable-temperature NMR or NOE experiments can clarify such issues .
Methodological and Analytical Considerations
Q. What strategies optimize yield in multi-step syntheses of β-keto esters with chloro substituents?
- Stepwise Protection/Deprotection : Protect reactive sites (e.g., ketones) during halogenation steps.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF₃, TsOH) for cyclization efficiency .
- Purification : Use flash chromatography or recrystallization to isolate intermediates, as impurities can derail subsequent steps.
Q. What safety protocols are essential for handling this compound?
Refer to safety data sheets (SDS) for related compounds:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Avoid contact with strong oxidizers, as chloro esters may decompose exothermically.
Data Presentation and Critical Analysis
Q. How should researchers present conflicting data on reaction mechanisms in publications?
Follow IB guidelines for critical analysis :
- Clearly state hypotheses (e.g., proposed cyclization mechanism).
- Compare experimental results (e.g., NMR yields, crystallography) with computational models.
- Discuss limitations (e.g., solvent effects, catalyst loading) and suggest follow-up experiments.
Q. What statistical methods validate reproducibility in synthetic chemistry studies?
- Use triplicate experiments to calculate standard deviations for yields.
- Apply ANOVA or t-tests to compare catalytic systems (e.g., BF₃ vs. H₂SO₄) .
Advanced Applications
Q. How can this compound serve as a precursor for bioactive molecules?
Its β-keto ester and chloro groups make it a candidate for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
